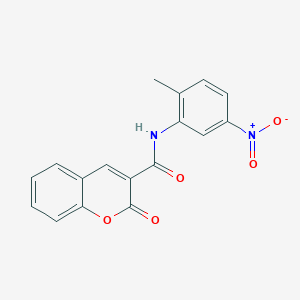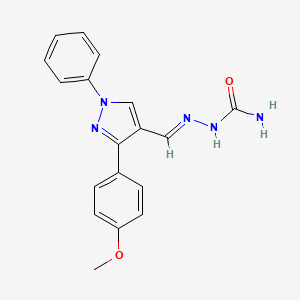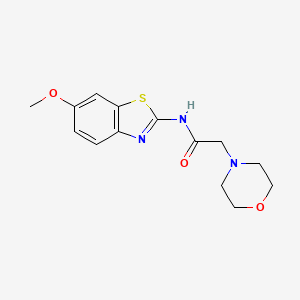
N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives, such as N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide , involves strategies that might include the Knoevenagel condensation or related cyclization reactions. Studies on similar compounds highlight the use of eco-friendly approaches and various catalysts to achieve high yields and atom economy, indicating a trend towards more sustainable synthetic routes in organic chemistry (Proença & Costa, 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of chromene derivatives. The crystal structures of related compounds reveal that they tend to exhibit planar conformations and may show distinct polymorphic forms, shedding light on the intermolecular interactions and stability of such molecules (Gomes et al., 2015).
Chemical Reactions and Properties
Chromene derivatives engage in a variety of chemical reactions, including nucleophilic additions and cyclization processes, leading to a diverse range of products with potential biological activities. The reactivity can be influenced by substituents on the phenyl ring, indicating a complex interplay between structure and reactivity (Korotaev et al., 2015).
Physical Properties Analysis
The physical properties of N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide and similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often studied through crystallographic and thermodynamic analyses, providing insights into the stability and solubility patterns of these compounds (Reis et al., 2013).
Applications De Recherche Scientifique
Fluorescent Probes and Chemosensors
N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives have been explored as novel fluorescent probes and chemosensors. For example, Bekhradnia et al. (2016) reported the use of nitro-3-carboxamide coumarin derivatives as fluorescent chemosensors for selective detection of Cu(II) ions over other metal ions in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016). Similarly, Meng et al. (2018) synthesized a coumarin-based chemosensor with an “on-off-on” fluorescence response toward Cu2+ and H2PO4−, demonstrating its high sensitivity and selectivity (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Radiosensitizers and Cytotoxins
Compounds in this chemical class have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. Threadgill et al. (1991) found that certain nitrothiophene-5-carboxamides with specific side chains showed potent radiosensitizing properties (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).
Crystal Structure Analysis
The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which are structurally similar, have been studied to understand the planar molecular configuration and anti conformations. This research, conducted by Gomes et al. (2015), provides valuable insights into the molecular geometry of these compounds (Gomes, Low, Cagide, & Borges, 2015).
Antidepressant and Nootropic Agents
N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives have been synthesized and evaluated for potential antidepressant and nootropic activities. Thomas et al. (2016) investigated Schiff’s bases and 2-azetidinones derived from these compounds, finding certain derivatives exhibited significant antidepressant and nootropic activities (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antioxidant and Antibacterial Agents
Research by Subbareddy and Sumathi (2017) demonstrated the synthesis of 4H-chromene-3-carboxamide derivatives as effective antioxidant and antibacterial agents. They used a one-pot reaction and found several derivatives with good activity in these areas (Subbareddy & Sumathi, 2017).
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-6-7-12(19(22)23)9-14(10)18-16(20)13-8-11-4-2-3-5-15(11)24-17(13)21/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCNKPVHGPECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)
